(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

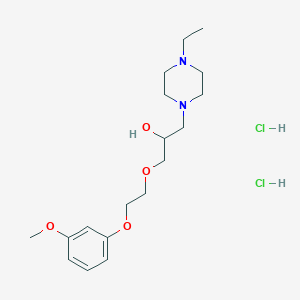

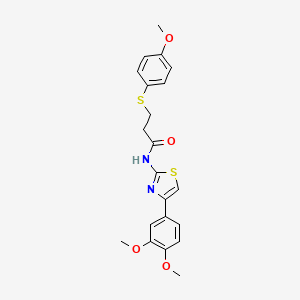

“(2-Oxo-1,3-dioxolan-4-yl) methanesulfonate” is a chemical compound with the molecular formula C4H6O6S . It has been recognized as a biologically safe promoiety .

Synthesis Analysis

Poly (glycidyl methacrylate) (PGMA) was converted to a poly (2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (PDOMMA) by the polymer reaction with carbon dioxide using tetraoctylammonium chloride (TOAC) as a catalyst .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H6O6S/c1-11(6,7)10-3-2-8-4(5)9-3/h3H,2H2,1H3 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 182.15 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Oxidation and Aromatization Reactions

- Methanesulfonic acid combined with sodium nitrite and wet SiO2 effectively oxidizes 1,4-dihydropyridines to pyridine derivatives under mild conditions, showcasing an efficient pathway for the aromatization of specific organic substrates (Niknam et al., 2006).

Radical-Induced Reactions

- Studies on methanesulfinic acid reveal its reaction with hydroxyl radicals, producing methanesulfonic acid among other products. This provides insights into the reactivity of methanesulfonic radicals in the presence and absence of dioxygen, offering a deeper understanding of sulfur-containing radical chemistry (Flyunt et al., 2001).

Methane Activation

- Direct methane functionalization to methanesulfonic acid using a cationic chain reaction has been demonstrated, offering a selective and efficient method for converting methane into a valuable chemical feedstock without by-products (Díaz-Urrutia & Ott, 2019).

Electrochemical and Redox Behavior

- The redox behavior of various metal mediators in methanesulfonic acid provides valuable insights for indirect oxidation of organic compounds, demonstrating the stability and efficiency of these mediators in facilitating oxidation reactions (Devadoss et al., 2003).

Methane Sulfinic Acid Formation

- Research on the OH-radical initiated oxidation of dimethyl sulfoxide to methane sulfinic acid underlines the potential for using this pathway in the synthesis of important sulfur-containing compounds (Arsene et al., 2002).

Supporting Electrolyte in Redox Batteries

- Methanesulfonic acid solution has been evaluated as a supporting electrolyte for redox flow batteries, indicating its potential in enhancing the efficiency and performance of energy storage devices (Tang & Zhou, 2012).

Properties

IUPAC Name |

(2-oxo-1,3-dioxolan-4-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6S/c1-11(6,7)10-3-2-8-4(5)9-3/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICWFTYESQRFIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1COC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)

![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)

![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2665415.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)